2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-fluorophenyl)-2-morpholin-4-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF4N3O/c19-14-9-12(18(21,22)23)10-25-16(14)17(11-24,26-5-7-27-8-6-26)13-3-1-2-4-15(13)20/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYENNOPLSHJLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CC=C2F)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile (commonly referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyridine ring, trifluoromethyl group, and morpholino acetonitrile moiety. Its molecular formula is C18H17ClF3N3, with a molecular weight of approximately 373.79 g/mol. The structural representation is as follows:
Synthesis
The synthesis of the compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the pyridine derivative : Reacting 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the morpholino and fluorophenyl groups.
- Acetonitrile formation : The final step involves the introduction of the acetonitrile group through nucleophilic substitution.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL, depending on the strain tested.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
The compound has also shown promising antifungal properties. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that it could inhibit fungal growth effectively.
| Fungal Strain | EC50 (µg/mL) |
|---|---|
| Candida albicans | 12.5 |
| Aspergillus niger | 25 |
Cytotoxicity Studies
In vitro cytotoxicity assays using human cancer cell lines revealed that the compound has selective cytotoxic effects, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Case Studies
- Zebrafish Embryo Toxicity : A notable study assessed the toxicity of the compound on zebrafish embryos, revealing concentration-dependent mortality rates. At concentrations exceeding 10 mg/L, mortality rates reached up to 90%, indicating significant developmental toxicity .
- In Vivo Efficacy : In animal models, the compound demonstrated potential as an anti-inflammatory agent. Administration in mice resulted in reduced swelling in induced inflammation models, suggesting its utility in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound A : 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3-chlorophenyl)acetonitrile
- CAS No.: 213994-13-9
- Molecular Formula : C₁₄H₇Cl₂F₃N₂
- Molar Mass : 331.12 g/mol
- Key Differences: Substituent: 3-chlorophenyl vs. 2-fluorophenyl in the target compound. Functional Group: Lacks the morpholino group.
- Implications: The absence of morpholino reduces molecular weight and may decrease hydrogen-bonding capacity, affecting solubility and target binding .
Compound B : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile
Functional Group Modifications
Compound C : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetamide
- CAS No.: 338407-32-2
- Molecular Formula : C₁₅H₉ClF₆N₂O
- Molar Mass : 382.69 g/mol
- Key Differences :
- Functional Group : Acetamide (-CONH₂) replaces nitrile (-CN).
- Substituent : 3-(trifluoromethyl)phenyl vs. 2-fluorophenyl.
Compound D : Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide)
- CAS No.: 658066-35-4
- Molecular Formula : C₁₆H₁₁ClF₆N₂O
- Molar Mass : 414.71 g/mol
- Key Differences: Structure: Benzamide and ethyl linker instead of acetonitrile and morpholino.
- Implications :
- Fluopyram is a commercial fungicide with broad-spectrum activity, highlighting the agrochemical relevance of the pyridinyl core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
